Thiamine-d4 (hydrochloride)
Description
Thiamine-d4 (hydrochloride) is a deuterated derivative of thiamine (Vitamin B1), where four hydrogen atoms are replaced with deuterium (²H or D) . Its molecular formula is C₁₂H₁₃D₄ClN₄OS·HCl, and it serves as a stable isotopic-labeled analog primarily used in research, such as in mass spectrometry (MS) as an internal standard to improve analytical precision .
Properties
Molecular Formula |
C12H18Cl2N4OS |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)-dideuteriomethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]-1,1-dideuterioethanol;chloride;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i4D2,6D2;; |
InChI Key |
DPJRMOMPQZCRJU-PNAYBTLASA-M |
Isomeric SMILES |
[2H]C([2H])(CC1=C([N+](=CS1)C([2H])([2H])C2=CN=C(N=C2N)C)C)O.Cl.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine-d4 (hydrochloride) can be synthesized through a multi-step process involving the incorporation of deuterium atoms into the thiamine molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by their reaction with thiamine intermediates under controlled conditions. The final product is purified using techniques such as crystallization or chromatography to obtain high-purity Thiamine-d4 (hydrochloride).
Industrial Production Methods
In industrial settings, the production of Thiamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Thiamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Thiamine can be reduced to its corresponding dihydrothiamine form under specific conditions.
Substitution: Thiamine can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline solution.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Thiochrome.
Reduction: Dihydrothiamine.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Thiamine-d4 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:
Chemistry: Used as a tracer in studies of thiamine metabolism and degradation.
Biology: Helps in understanding the role of thiamine in cellular processes and its transport mechanisms.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of thiamine in the body.
Industry: Employed in the development of new thiamine-based drugs and supplements.
Mechanism of Action
Thiamine-d4 (hydrochloride) exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted into its active form, thiamine pyrophosphate, which plays a crucial role in carbohydrate metabolism by facilitating the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway . The deuterium atoms in Thiamine-d4 do not alter its biochemical activity but provide a means to study its metabolic fate using techniques such as mass spectrometry.
Comparison with Similar Compounds
Thiamine Hydrochloride (Non-Deuterated)
- Molecular Formula : C₁₂H₁₇ClN₄OS·HCl .
- Molecular Weight : 337.27 g/mol .
- CAS : 67-03-8 .
- Applications : Pharmaceutical formulations (e.g., injections, tablets) to treat Vitamin B1 deficiency .
- Analytical Methods : Spectrophotometry , HPLC , and pharmacopeial assays (e.g., British Pharmacopoeia) .
- Key Differences : Lacks deuterium, making it unsuitable for isotope dilution studies. Used clinically, whereas Thiamine-d4 is restricted to research .
Thiamine-d3 Hydrochloride
Thiamine Phosphate Chloride
Thiamine Disulfide-d6
Thiamine-¹³C3 Hydrochloride
Pharmaceutical Impurities (e.g., EP Impurities A–D)
- Examples :
- Significance : Structural analogs with modifications (e.g., demethylation, sulfonation) that affect pharmacological activity. Critical for quality control in drug manufacturing .
Data Tables
Table 1: Structural and Isotopic Comparison
*Calculated based on substitution of 4 hydrogens with deuterium.
Table 2: Analytical Method Suitability
Key Research Findings
Deuteration Impact: Thiamine-d4 exhibits a +4 Da mass shift compared to non-deuterated thiamine, enabling precise quantification in MS-based assays .
Purity Standards: Thiamine-d4 requires ≥98% isotopic purity (atom % D), whereas non-deuterated forms adhere to pharmacopeial standards (e.g., 95–115% potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
